D-threonolactone

Chiral Synthesis Quality Control Analytical Chemistry

Researchers requiring stereochemically defined chiral pool starting materials face the risk that racemic or diastereomeric contaminants compromise enantiopurity in downstream asymmetric synthesis. D-Threonolactone ((3S,4R)-3,4-dihydroxyoxolan-2-one) eliminates this uncertainty with its rigorously defined single-isomer configuration. • Enables synthesis of α-L-threose nucleoside phosphonates for TNA research; the (3S,4R) configuration ensures the correct D-series sugar scaffold. • Distinct physical properties ([α]/D -27.0°, mp ~190°C) allow confident identity and enantiopurity verification prior to use, unlike racemic mixtures. • Also validated as an analytical standard for oxidative stress metabolomics, where isomer-specific quantification is essential.

Molecular Formula C4H6O4
Molecular Weight 118.09 g/mol
Cat. No. B1248863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-threonolactone
Molecular FormulaC4H6O4
Molecular Weight118.09 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)O1)O)O
InChIInChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m1/s1
InChIKeySGMJBNSHAZVGMC-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Threonolactone: Chiral Butyrolactone Building Block


D-Threonolactone, systematically named (3S,4R)-3,4-dihydroxyoxolan-2-one, is a chiral butan-4-olide (a γ-butyrolactone) characterized by a five-membered lactone ring bearing hydroxyl groups at the C-3 and C-4 positions in a specific (3S,4R) diastereomeric configuration [1]. It is the enantiomer of L-threonolactone [2] and is structurally related to, but stereochemically distinct from, the erythronolactone isomers [3]. With a molecular formula of C4H6O4 and a molecular weight of 118.09 g/mol, this compound serves as a versatile chiral building block, particularly noted as a precursor for the synthesis of threose nucleic acids (TNAs) and other modified sugar derivatives .

Chiral lactone building block with defined (3S,4R) configuration
Supports stereochemical-control studies and asymmetric synthesis
Reported use as a precursor for threose nucleic acid (TNA) synthesis

D-Threonolactone: Stereochemistry Precludes Generic Substitution


Generic substitution within the threonolactone or erythronolactone class is not viable due to the critical influence of stereochemistry on both physical properties and downstream reactivity. D-threonolactone ((3S,4R)) is the enantiomer of L-threonolactone ((3R,4S)), and these mirror-image molecules exhibit distinct optical rotations and will interact differently with other chiral environments, such as enzymatic active sites or in asymmetric synthesis [1]. Furthermore, D-threonolactone is a diastereomer of D-erythronolactone ((3R,4R)), leading to a significantly different molecular geometry. This structural divergence results in a >80°C difference in melting point and a large shift in specific rotation, directly impacting purification, handling, and its role as a chiral synthon . Substituting with a racemic DL-threonolactone introduces a 1:1 mixture of enantiomers, which would be counterproductive in any application requiring chiral purity, effectively halving the yield of the desired stereoisomer in subsequent reactions and complicating purification.

! Replacing with L-threonolactone (enantiomer) may alter chiral recognition and optical rotation outcomes
! D-Erythronolactone (diastereomer) shifts physical properties, with >80°C melting point difference limiting direct substitution
! Racemic DL-threonolactone introduces 1:1 enantiomer mixture, halving chiral yield and complicating purification

D-Threonolactone: Comparison with Key Analogs


Optical Rotation Differentiation for Chiral Purity

D-Threonolactone exhibits a specific optical rotation of [α]/D -27.0° ± 5.0° (c = 1 in H2O) . In contrast, its diastereomer, D-erythronolactone, displays a markedly different specific rotation ranging from -69.0° to -75.0° (c=1, H2O) . This large divergence, with D-threonolactone being less levorotatory by approximately 45°, is a direct consequence of their different three-dimensional arrangements of atoms around the lactone ring.

Optical Rotation
Head-to-head
[α]/D -27.0° (target) vs -69.0° to -75.0° (D-erythronolactone)
Supports chiral QC differentiation
Measured in H₂O; verify batch-specific data
Chiral Synthesis Quality Control Analytical Chemistry

Melting Point Differentiation and Purification

The melting point of D-threonolactone is reported as approximately 190°C, occurring with decomposition . In contrast, its diastereomer, D-erythronolactone, melts sharply at a much lower temperature, between 100°C and 105°C, without decomposition .

Melting Point
Head-to-head
~190°C (dec.) vs 101–105°C
May support purification strategy
Value with decomposition; review handling
Process Chemistry Purification Physical Property Analysis

Precursor for Threose Nucleic Acid (TNA) Synthesis

D-Threonolactone is specifically employed as a key intermediate in the chemical synthesis of α-L-threose nucleoside phosphonates, which are building blocks for Threose Nucleic Acids (TNAs) [1]. While L-threonolactone is also used for L-TNA synthesis, D-threonolactone provides a defined entry point for generating the D-sugar series, which is critical for exploring the full stereochemical space of TNA structures [2]. Other in-class lactones like D-erythronolactone or D-ribonolactone are not documented as precursors for this specific application, which requires the distinct threo-configuration of the four-carbon sugar backbone.

TNA Precursor
Class-level
Documented as intermediate for α-L-threose nucleoside synthesis
Supports xenobiology research
Application suitability is class-specific
Xenobiology Nucleic Acid Chemistry Prebiotic Chemistry

D-Threonolactone: High-Value Applications


Synthesis of TNA Nucleoside Analogs

The documented use of D-threonolactone as a key intermediate in the synthesis of α-L-threose nucleoside phosphonates directly validates its procurement for TNA research [1]. Its distinct (3S,4R) configuration ensures the production of the correct D-series sugar scaffold, a requirement for exploring the stereochemical diversity of TNA backbones. Using a diastereomer like D-erythronolactone would lead to the wrong sugar geometry and a failed synthesis.

Chiral Synthon for Asymmetric Synthesis

The specific optical rotation ([α]/D -27.0°) and high melting point (~190°C) of D-threonolactone are critical for quality control and purification in any synthetic route where it serves as a chiral pool starting material . These properties allow researchers to confidently verify the identity and enantiopurity of their starting material, ensuring the correct stereochemical outcome in subsequent asymmetric transformations, unlike if a racemic mixture or a diastereomer with different physical properties were used.

Metabolomics of Ascorbate Degradation and Oxidative Stress

D-Threonolactone is a known metabolite in the ascorbate degradation pathway and has been identified as a marker for oxidative stress in clinical metabolomics studies . Its procurement as a high-purity analytical standard is essential for the accurate quantification and identification of this specific isomer in biological samples, as its enantiomer (L-threonolactone) may arise from different metabolic processes.

Application
Selection Property
Validation Focus
TNA nucleoside analog synthesis
Enantiomer-specific (3S,4R) sugar scaffold
Reported use as TNA precursor; D-series stereochemistry
Asymmetric synthesis chiral pool
Specific rotation and melting point identity verification
Chiral identity and enantiopurity QC
Ascorbate degradation metabolite profiling
Chiral analytical standard for isomer-specific detection
Isomer differentiation in biological research matrices
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